2,3-Dimethyl-4-oxopentanoic acid
Overview
Description
2,3-Dimethyl-4-oxopentanoic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of pentanoic acid and features a ketone functional group at the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-4-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethyl-4-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the ketone group.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2,3-dimethylpentane. This process uses metal catalysts such as platinum or palladium to achieve high yields and selectivity. The reaction is carried out at elevated temperatures and pressures to optimize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2,3-dimethyl-4-pentanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 2,3-Dimethyl-4-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethyl-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid: This compound has a similar structure but with different substitution patterns, leading to distinct reactivity and applications.
2,2-Dimethyl-4-oxopentanoic acid: Another similar compound with variations in the position of the methyl groups, affecting its chemical properties.
Uniqueness
2,3-Dimethyl-4-oxopentanoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its structure allows for targeted interactions in chemical and biological systems, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2,3-dimethyl-4-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4(6(3)8)5(2)7(9)10/h4-5H,1-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVJPOODTYNOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)C(=O)O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574161 | |
Record name | 2,3-Dimethyl-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-79-4 | |
Record name | 2,3-Dimethyl-4-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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